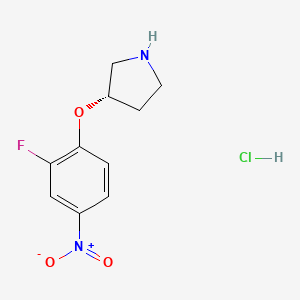

(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride

CAS No.: 1286207-27-9

Cat. No.: VC5438006

Molecular Formula: C10H12ClFN2O3

Molecular Weight: 262.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286207-27-9 |

|---|---|

| Molecular Formula | C10H12ClFN2O3 |

| Molecular Weight | 262.67 |

| IUPAC Name | (3S)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C10H11FN2O3.ClH/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m0./s1 |

| Standard InChI Key | LOCGTHSXUAAHBI-QRPNPIFTSA-N |

| SMILES | C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl |

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s molecular formula is C₁₀H₁₂ClFN₂O₃, with a molecular weight of 262.66 g/mol . Its IUPAC name, (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine hydrochloride, reflects the stereochemistry at the pyrrolidine’s 3-position and the substitution pattern on the phenoxy ring. Key structural elements include:

-

A pyrrolidine ring with an (S)-configured chiral center.

-

A 2-fluoro-6-nitrophenoxy group attached to the pyrrolidine.

-

A hydrochloride salt form, enhancing solubility and stability .

The fluorine and nitro groups confer electronic effects that influence reactivity. The nitro group’s electron-withdrawing nature polarizes the aromatic ring, while the fluorine atom enhances metabolic stability and binding interactions.

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three primary steps:

-

Nitration: 2-Fluorophenol undergoes nitration to introduce the nitro group at the 6-position, yielding 2-fluoro-6-nitrophenol.

-

Etherification: Reaction of 2-fluoro-6-nitrophenol with (S)-3-chloropyrrolidine under basic conditions forms the ether linkage.

-

Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.

Industrial-scale production employs continuous flow reactors to optimize yield and purity.

Retrosynthetic Analysis

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound undergoes characteristic reactions:

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding (S)-3-(2-fluoro-6-aminophenoxy)pyrrolidine.

-

Fluorine Substitution: Nucleophilic aromatic substitution replaces fluorine with amines or thiols under DMF at elevated temperatures.

Stability Considerations

The nitro group’s electron-withdrawing effect stabilizes the phenoxy ring against electrophilic attack but renders it susceptible to reduction. The hydrochloride salt enhances hygroscopicity, requiring anhydrous storage .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In malaria research, related quinoline-based inhibitors (e.g., Ki8751) target Plasmodium kinases like PfPK6 . Although this compound’s kinase inhibition remains unstudied, its urea and aryl ether motifs align with pharmacophores critical for binding ATP pockets .

Comparative Analysis with Structural Analogs

The pyrrolidine ring’s smaller size and chirality may improve target selectivity compared to piperidine analogs.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for:

-

Anticancer Agents: Nitro-reduced analogs could act as DNA intercalators.

-

Antimicrobials: Fluorine enhances penetration through bacterial membranes.

Chemical Biology Probes

Its reactive nitro group enables photoaffinity labeling for target identification in proteomic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume